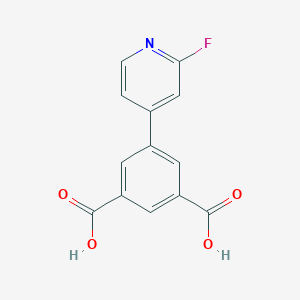
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a cyclohexane ring substituted with two pyridin-2-ylmethyl groups and two methyl groups on the nitrogen atoms. It is primarily used in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of 2-chloromethylpyridine with N,N’-dimethylcyclohexane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality. The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes are used in catalysis, including hydrogenation and oxidation reactions[][2].
Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport or removal.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various metal ions.
作用機序
The mechanism of action of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane ring provide coordination sites for metal ions, leading to the formation of stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application .
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of a cyclohexane ring.
N,N’-Dimethylcyclohexane-1,2-diamine: Lacks the pyridin-2-ylmethyl groups, making it less versatile in coordination chemistry.
N,N’-Bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the methyl groups on the nitrogen atoms, affecting its coordination properties.
Uniqueness
N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its combination of a cyclohexane backbone with pyridin-2-ylmethyl groups and methyl groups on the nitrogen atoms. This unique structure provides multiple coordination sites, making it highly effective in forming stable metal complexes and participating in various catalytic and biological processes .
特性
分子式 |
C20H28N4 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3 |
InChIキー |
HDQFPJIZHWFWTR-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)


![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)
![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)

![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide](/img/structure/B12503258.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
![3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid](/img/structure/B12503280.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)
